molecular formula C18H37O3P B14683986 CID 18626810 CAS No. 24219-16-7

CID 18626810

Cat. No.: B14683986
CAS No.: 24219-16-7
M. Wt: 332.5 g/mol
InChI Key: IRBCSHGRSNFTCJ-UHFFFAOYSA-N
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Description

CID 18626810 is a chemical compound referenced in Figure 1D of , which analyzes its content in vacuum-distilled fractions of CIEO (a plant-derived extract or essential oil) using gas chromatography-mass spectrometry (GC-MS) . Based on the context of CIEO, it may belong to a class of bioactive terpenoids, flavonoids, or alkaloids commonly isolated from plant extracts. However, the lack of structural data in the provided sources limits a definitive classification.

Properties

InChI

InChI=1S/C18H37O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(19)20/h2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBCSHGRSNFTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595262
Record name PUBCHEM_18626810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24219-16-7
Record name PUBCHEM_18626810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 18626810 involves specific synthetic routes and reaction conditions. The exact methods may vary, but typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of automated systems and advanced technologies to ensure consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 18626810 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered chemical and physical properties, which may have unique applications in various fields .

Scientific Research Applications

CID 18626810 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be used in the development of new materials or as a component in various chemical products .

Mechanism of Action

The mechanism of action of CID 18626810 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved provide insights into how this compound exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on CID 18626810 is sparse, comparisons can be inferred from methodologies and structurally analogous compounds in the evidence. Below is a framework for such comparisons, supported by examples of related compounds:

Structural Comparison

and highlight the importance of structural analysis for comparing compounds. For instance:

  • Betulin-derived inhibitors (CIDs 72326, 64971) feature triterpenoid skeletons with hydroxyl and carboxyl groups, enabling interactions with sterol-binding proteins .
  • Oscillatoxin derivatives (e.g., CID 101283546) share polyketide backbones with lactone rings, correlating with their cytotoxicity .

If this compound is a terpenoid (as suggested by its association with plant extracts), its structure might resemble betulin derivatives but with variations in functional groups (e.g., esterification or oxidation) affecting solubility and bioactivity.

Physicochemical Properties

–19 provide parameters for solubility, logP, and molecular weight in similar compounds. For example:

  • CID 72863 : Solubility = 0.687 mg/mL, logP = 2.75 (indicating moderate hydrophobicity) .
  • CID 252137 : Solubility = 0.052 mg/mL, logP = 2.75 (highly hydrophobic, likely limiting bioavailability) .

A hypothetical comparison table for this compound could include:

Property This compound* Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Weight - 442.7 g/mol ~800 g/mol (estimated)
LogP - 8.92 3.5–4.0
Solubility (Water) - 0.001 mg/mL Insoluble
Bioactivity - Anti-inflammatory Cytotoxic

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